molecular formula C21H20N4O4S3 B15083121 [2-((E)-{[({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]hydrazono}methyl)phenoxy]acetic acid

[2-((E)-{[({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]hydrazono}methyl)phenoxy]acetic acid

Cat. No.: B15083121
M. Wt: 488.6 g/mol
InChI Key: DLINWODEDCCBKT-LSHDLFTRSA-N
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Description

[2-((E)-{[({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]hydrazono}methyl)phenoxy]acetic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiadiazole ring, a phenoxyacetic acid moiety, and a hydrazone linkage, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-((E)-{[({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]hydrazono}methyl)phenoxy]acetic acid typically involves multiple steps, starting with the preparation of the 1,3,4-thiadiazole core. This can be achieved through the cyclization of thiosemicarbazide with carbon disulfide under basic conditions. The subsequent steps involve the introduction of the 4-methylbenzylsulfanyl group and the phenoxyacetic acid moiety through nucleophilic substitution reactions. The final step is the formation of the hydrazone linkage, which is accomplished by reacting the intermediate with hydrazine hydrate under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

[2-((E)-{[({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]hydrazono}methyl)phenoxy]acetic acid undergoes various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The hydrazone linkage can be reduced to form hydrazines.

    Substitution: The phenoxyacetic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrazines.

    Substitution: Various substituted phenoxyacetic acid derivatives.

Scientific Research Applications

Chemistry

In chemistry, [2-((E)-{[({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]hydrazono}methyl)phenoxy]acetic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its thiadiazole ring and hydrazone linkage are known to exhibit antimicrobial, antifungal, and anticancer properties. Researchers are investigating its mechanism of action and its potential as a therapeutic agent.

Medicine

In medicine, this compound is being explored for its potential use in drug development. Its ability to interact with various biological targets makes it a promising candidate for the treatment of diseases such as cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its unique chemical structure allows for the design of polymers and other materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of [2-((E)-{[({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]hydrazono}methyl)phenoxy]acetic acid involves its interaction with various molecular targets. The thiadiazole ring and hydrazone linkage are known to bind to enzymes and receptors, modulating their activity. This compound can inhibit the growth of microorganisms by interfering with their metabolic pathways and can induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Difluorobenzophenone: An organic compound with a similar aromatic structure but different functional groups.

    NH4S and NH4S2: Compounds with sulfur and nitrogen elements, similar in their sulfur content but different in their overall structure.

Uniqueness

What sets [2-((E)-{[({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]hydrazono}methyl)phenoxy]acetic acid apart is its combination of a thiadiazole ring, a phenoxyacetic acid moiety, and a hydrazone linkage. This unique structure allows for a wide range of chemical reactivity and biological activity, making it a versatile compound in various scientific fields.

Properties

Molecular Formula

C21H20N4O4S3

Molecular Weight

488.6 g/mol

IUPAC Name

2-[2-[(E)-[[2-[[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetic acid

InChI

InChI=1S/C21H20N4O4S3/c1-14-6-8-15(9-7-14)12-30-20-24-25-21(32-20)31-13-18(26)23-22-10-16-4-2-3-5-17(16)29-11-19(27)28/h2-10H,11-13H2,1H3,(H,23,26)(H,27,28)/b22-10+

InChI Key

DLINWODEDCCBKT-LSHDLFTRSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)N/N=C/C3=CC=CC=C3OCC(=O)O

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NN=CC3=CC=CC=C3OCC(=O)O

Origin of Product

United States

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